An In-depth Technical Guide to 3-isopropyl-3-methyl-azetidine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-isopropyl-3-methyl-azetidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. Their inherent ring strain and three-dimensional character offer advantages in designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of 3-isopropyl-3-methyl-azetidine, a specific disubstituted azetidine derivative. We will delve into its chemical identity, explore plausible synthetic routes based on established methodologies for 3,3-disubstituted azetidines, predict its spectroscopic characteristics, and discuss its potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
CAS Number: 1507658-30-1[4]
IUPAC Name: 3-isopropyl-3-methylazetidine[4]
Chemical Formula: C₇H₁₅N[4]
Molecular Weight: 113.20 g/mol
Chemical Structure:
Caption: 2D Chemical Structure of 3-isopropyl-3-methyl-azetidine.
SMILES: CC(C)C1(C)CNC1[4]
Physicochemical Properties (Predicted):
| Property | Predicted Value | Rationale and Supporting Evidence |
| pKa | 9.5 - 10.5 | The nitrogen atom in the azetidine ring is a secondary amine, which is basic. The alkyl substituents are electron-donating, which slightly increases the basicity compared to unsubstituted azetidine. |
| LogP | 1.5 - 2.5 | The presence of the isopropyl and methyl groups increases the lipophilicity of the molecule compared to the parent azetidine ring. |
| Boiling Point | 130 - 150 °C | The molecular weight and the presence of a secondary amine capable of hydrogen bonding suggest a moderate boiling point. |
| Solubility | Moderately soluble in water, soluble in organic solvents | The polar amine group allows for some water solubility, while the alkyl groups contribute to its solubility in nonpolar solvents. |
Synthesis of 3-isopropyl-3-methyl-azetidine
The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[5] However, several synthetic strategies have been developed. A plausible and efficient approach for the synthesis of 3-isopropyl-3-methyl-azetidine would involve the intramolecular cyclization of a suitably substituted 1,3-aminohalide or a related precursor.
Proposed Synthetic Pathway: Intramolecular Cyclization
A common and effective method for constructing the azetidine ring is through intramolecular nucleophilic substitution.[6] This approach involves the cyclization of a γ-amino halide or a similar substrate where the amino group displaces a leaving group at the 3-position.
Caption: Proposed synthetic workflow for 3-isopropyl-3-methyl-azetidine.
Experimental Protocol (Hypothetical):
This protocol is a generalized procedure based on known methods for the synthesis of substituted azetidines and would require optimization for this specific target.
Step 1: Synthesis of 1,3-dibromo-2-isopropyl-2-methylpropane
-
To a solution of 2-isopropyl-2-methyl-1,3-propanediol in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (N₂ or Ar), add phosphorus tribromide (PBr₃) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly pouring the mixture over ice water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibromide.
Step 2: Synthesis of 1-amino-3-bromo-2-isopropyl-2-methylpropane
-
Dissolve the crude 1,3-dibromo-2-isopropyl-2-methylpropane in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a large excess of aqueous ammonia solution.
-
Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent and wash with water to remove excess ammonia.
-
Dry the organic layer and concentrate to obtain the crude amino-bromide.
Step 3: Intramolecular Cyclization to form 3-isopropyl-3-methyl-azetidine
-
Dissolve the crude 1-amino-3-bromo-2-isopropyl-2-methylpropane in a polar aprotic solvent like acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to afford 3-isopropyl-3-methyl-azetidine.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 3-isopropyl-3-methyl-azetidine are not publicly available, we can predict the key features based on the analysis of similar 3,3-disubstituted azetidines.[7][8][9]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Azetidine Ring Protons (CH₂): Expect two signals for the CH₂ groups of the azetidine ring, likely appearing as multiplets or complex patterns in the range of δ 3.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded.
-
Isopropyl Group (CH and CH₃): A septet for the methine proton (CH) of the isopropyl group is expected around δ 1.5-2.0 ppm, and a doublet for the two methyl groups (CH₃) should appear further upfield, around δ 0.8-1.2 ppm.
-
Methyl Group (CH₃): A singlet for the methyl group attached to the C3 position of the azetidine ring is anticipated in the range of δ 1.0-1.5 ppm.
-
Amine Proton (NH): A broad singlet for the NH proton, the chemical shift of which will be concentration and solvent dependent, typically appearing between δ 1.0-3.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Azetidine Ring Carbons (C2/C4 and C3): The two equivalent methylene carbons (C2 and C4) adjacent to the nitrogen are expected to resonate in the range of δ 45-55 ppm. The quaternary carbon (C3) bearing the isopropyl and methyl groups will appear further downfield, likely between δ 50-65 ppm.
-
Isopropyl Group (CH and CH₃): The methine carbon (CH) of the isopropyl group should be in the δ 30-40 ppm region, and the two methyl carbons (CH₃) will be found upfield, around δ 15-25 ppm.
-
Methyl Group (CH₃): The methyl carbon attached to C3 is expected to have a chemical shift in the range of δ 20-30 ppm.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 113.
-
Fragmentation Pattern: Common fragmentation pathways for aliphatic amines include α-cleavage (loss of an alkyl group adjacent to the nitrogen). For 3-isopropyl-3-methyl-azetidine, the loss of an isopropyl radical (m/z = 43) or a methyl radical (m/z = 15) from the molecular ion are plausible fragmentation pathways.[10][11] Ring-opening fragmentation is also possible due to the ring strain.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak is often broad.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.
-
C-N Stretch: The C-N stretching vibration of the azetidine ring will likely appear in the 1100-1250 cm⁻¹ region.
-
N-H Bend: The N-H bending vibration can be observed around 1590-1650 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The azetidine scaffold is considered a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties.[1][2][3]
Key Advantages of the Azetidine Moiety:
-
Increased Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to carbocyclic analogs.
-
Metabolic Stability: The rigid four-membered ring can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug.
-
Improved Three-Dimensionality: The non-planar, puckered conformation of the azetidine ring provides a well-defined three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[2]
-
Novel Chemical Space: Azetidine derivatives provide access to novel chemical space, which is crucial for the development of new intellectual property.
The 3,3-disubstitution pattern, as seen in 3-isopropyl-3-methyl-azetidine, can be particularly advantageous. The gem-dialkyl substitution can further enhance metabolic stability by shielding adjacent positions from enzymatic degradation. The isopropyl group can serve as a lipophilic handle to improve membrane permeability and can also be a bioisostere for other groups in drug design.[3]
While specific biological activities for 3-isopropyl-3-methyl-azetidine have not been reported, substituted azetidines have shown a wide range of pharmacological activities, including roles as enzyme inhibitors, receptor antagonists, and antibacterial agents.[12][13][14] This suggests that 3-isopropyl-3-methyl-azetidine could serve as a valuable building block for the synthesis of novel bioactive compounds.
Safety and Handling
Azetidine and its derivatives should be handled with care in a well-ventilated fume hood, as they can be volatile and may have irritant properties. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for the specific compound or closely related analogs.
Conclusion
3-isopropyl-3-methyl-azetidine represents an interesting, yet underexplored, member of the 3,3-disubstituted azetidine family. Its chemical structure suggests favorable physicochemical properties for applications in drug discovery. While specific experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and potential utility based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
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